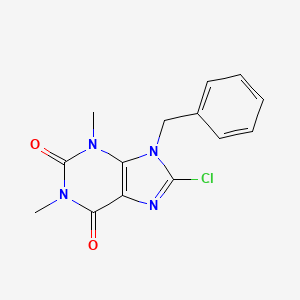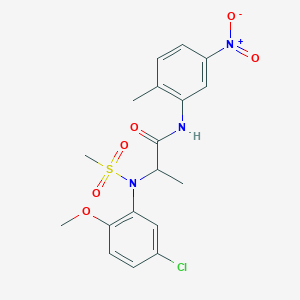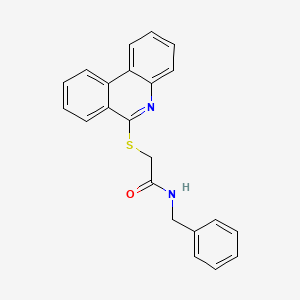![molecular formula C14H15FN2O2 B12484828 N-{2-[(4-fluorobenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12484828.png)
N-{2-[(4-fluorobenzyl)amino]ethyl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a fluorophenyl group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the furan-2-carboxylic acid and the amine derivative containing the fluorophenyl group.
Industrial Production Methods
Industrial production of N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-{[(4-CHLOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure with a chlorine atom instead of fluorine.
N-(2-{[(4-BROMOPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure with a bromine atom instead of fluorine.
N-(2-{[(4-IODOPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE: Similar structure with an iodine atom instead of fluorine.
Uniqueness
N-(2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propiedades
Fórmula molecular |
C14H15FN2O2 |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
N-[2-[(4-fluorophenyl)methylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15FN2O2/c15-12-5-3-11(4-6-12)10-16-7-8-17-14(18)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2,(H,17,18) |
Clave InChI |
UPGYXGRCTXPCQE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NCCNCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12484760.png)
![1-(1-{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}piperidin-4-yl)-4-phenylpiperazine](/img/structure/B12484761.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12484768.png)
![5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484772.png)
![Ethyl 3-{[(4-cyano-2-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484775.png)


![4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-(2-phenoxyphenyl)benzamide](/img/structure/B12484806.png)
![2-Chloro-5-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12484810.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12484825.png)
![N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12484835.png)
![1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B12484840.png)
![6-benzyl-5-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12484842.png)
